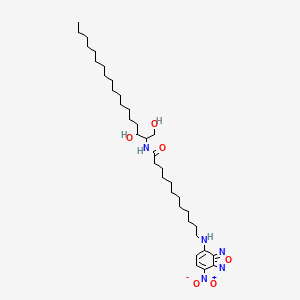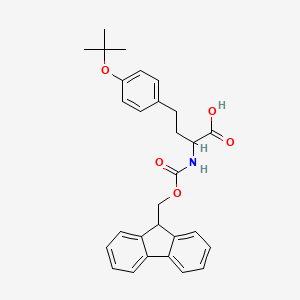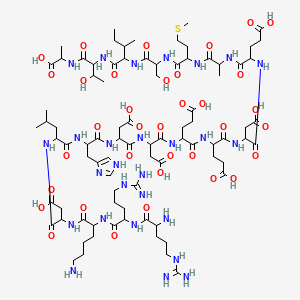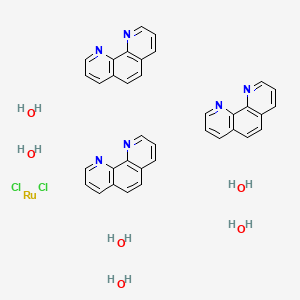
Dichlorotris(1,10-phenanthroline)ruthenium hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotris(1,10-phenanthroline)ruthenium hydrate is an organometallic compound with the chemical formula C36H24Cl2N6Ru·xH2O. It is known for its distinctive orange to red crystalline appearance and is slightly soluble in water . This compound is widely used in various scientific research fields due to its unique properties, including its sensitivity to oxygen and phototoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorotris(1,10-phenanthroline)ruthenium hydrate can be synthesized through the reaction of ruthenium chloride with 1,10-phenanthroline in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The chloride ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new complexes with different ligands .
Applications De Recherche Scientifique
Dichlorotris(1,10-phenanthroline)ruthenium hydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dichlorotris(1,10-phenanthroline)ruthenium hydrate involves its interaction with molecular oxygen. The compound’s fluorescence is quenched in the presence of oxygen, making it useful for oxygen sensing applications . In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-Dichlorobis(2,2′-bipyridine)ruthenium(II) hydrate
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
- Tris(2,2′-bipyridine)ruthenium(II) dichloride
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium hydrate is unique due to its specific ligand structure, which imparts distinct photophysical and chemical properties. Its sensitivity to oxygen and phototoxicity make it particularly valuable in applications such as oxygen sensing and photodynamic therapy, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C36H36Cl2N6O6Ru |
|---|---|
Poids moléculaire |
820.7 g/mol |
Nom IUPAC |
dichlororuthenium;1,10-phenanthroline;hexahydrate |
InChI |
InChI=1S/3C12H8N2.2ClH.6H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
Clé InChI |
UUSPGQXHSZVVNL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.O.Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)

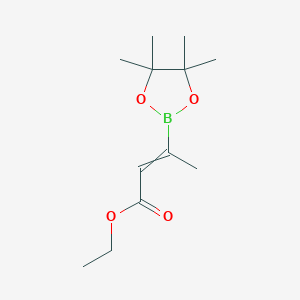
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
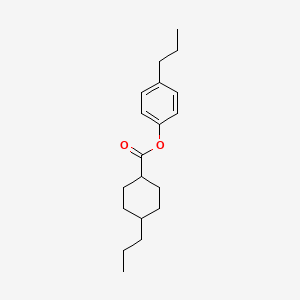

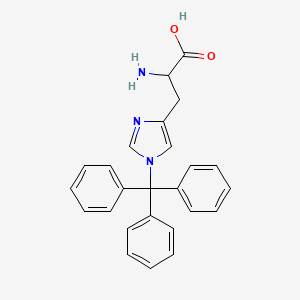
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)

